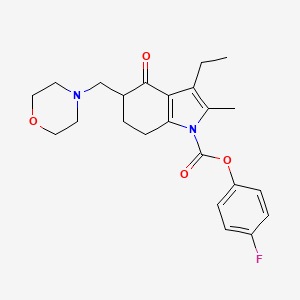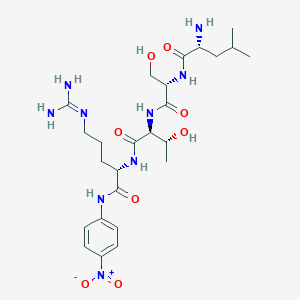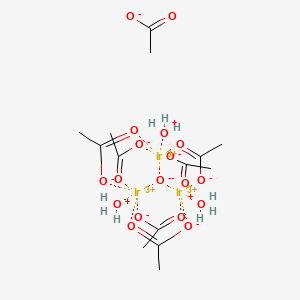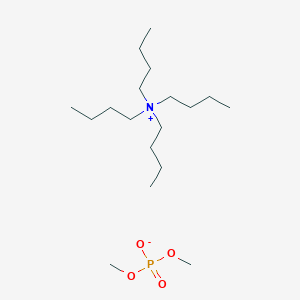![molecular formula C15H21NO2 B13840246 cis-4-[2-(1,3-Dioxolan-2-yl)ethenyl]-N,N-diethylbenzenamine](/img/structure/B13840246.png)
cis-4-[2-(1,3-Dioxolan-2-yl)ethenyl]-N,N-diethylbenzenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-4-[2-(1,3-Dioxolan-2-yl)ethenyl]-N,N-diethylbenzenamine: is a chemical compound that serves as an intermediate in the synthesis of various other compounds. It is particularly noted for its role in the polymerization process and has a molecular formula of C15H21NO2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of cis-4-[2-(1,3-Dioxolan-2-yl)ethenyl]-N,N-diethylbenzenamine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of m-dichlorobenzene as a raw material, which is condensed with glycerin under the catalysis of heteropoly acid TiSiW12O40/SiO2 after a Friedel-Crafts reaction. This is followed by esterification with benzoyl chloride .
Industrial Production Methods: In industrial settings, the production process is optimized for cost-effectiveness and scalability. The use of heteropoly acid catalysts, such as TiSiW12O40/SiO2, is favored due to their environmental and economical performance. Sodium carbonate is often used as an acid-binding agent to avoid the use of more expensive and hazardous catalysts .
Analyse Chemischer Reaktionen
Types of Reactions: cis-4-[2-(1,3-Dioxolan-2-yl)ethenyl]-N,N-diethylbenzenamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Often involves nucleophilic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or ketones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
cis-4-[2-(1,3-Dioxolan-2-yl)ethenyl]-N,N-diethylbenzenamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the polymerization process and the production of advanced materials
Wirkmechanismus
The mechanism by which cis-4-[2-(1,3-Dioxolan-2-yl)ethenyl]-N,N-diethylbenzenamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing the behavior of other molecules in its environment. This can lead to changes in the physical and chemical properties of the materials it interacts with .
Vergleich Mit ähnlichen Verbindungen
cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzenesulphonate: Used as an intermediate in the synthesis of antifungal drugs like Ketoconazole.
cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate: Another intermediate used in pharmaceutical synthesis.
Uniqueness: What sets cis-4-[2-(1,3-Dioxolan-2-yl)ethenyl]-N,N-diethylbenzenamine apart is its specific structure, which makes it particularly useful in the polymerization process and the synthesis of complex organic molecules. Its versatility in undergoing various chemical reactions also adds to its uniqueness .
Eigenschaften
Molekularformel |
C15H21NO2 |
|---|---|
Molekulargewicht |
247.33 g/mol |
IUPAC-Name |
4-[(Z)-2-(1,3-dioxolan-2-yl)ethenyl]-N,N-diethylaniline |
InChI |
InChI=1S/C15H21NO2/c1-3-16(4-2)14-8-5-13(6-9-14)7-10-15-17-11-12-18-15/h5-10,15H,3-4,11-12H2,1-2H3/b10-7- |
InChI-Schlüssel |
ZWXWEEZUIRDTHX-YFHOEESVSA-N |
Isomerische SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C\C2OCCO2 |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC2OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13840178.png)
![2-[[[3-[2-(Tetrahydro-4,6-dioxo-2-thioxo-5(2H)-pyrimidinylidene)hydrazinyl]phenyl]sulfonyl]amino]benzoic Acid](/img/structure/B13840184.png)

![N-[(1R,2R)-2-aminocyclohexyl]-3,4-difluoro-N-methylbenzamide;2,2,2-trifluoroacetic acid](/img/structure/B13840194.png)
![N-[1-amino-5-[(1-amino-2-fluoroethylidene)amino]-1-oxopentan-2-yl]benzamide](/img/structure/B13840206.png)


![Tert-butyl 4-[[1-(4-formylphenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B13840232.png)

![1-(5-amino-2-chloropyridin-4-yl)-3-[3-(difluoromethyl)-1,2-thiazol-5-yl]urea](/img/structure/B13840248.png)
![(3R,6S)-2-methyl-6-[(2R,5R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B13840249.png)
